molecular formula C9H13ClN2 B1400983 [(3-Chloropyridin-4-yl)methyl](propan-2-yl)amine CAS No. 1538979-07-5

[(3-Chloropyridin-4-yl)methyl](propan-2-yl)amine

Cat. No. B1400983
CAS RN: 1538979-07-5
M. Wt: 184.66 g/mol
InChI Key: GINYSDHYLLEBHP-UHFFFAOYSA-N
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Description

“(3-Chloropyridin-4-yl)methylamine” is a chemical compound with the CAS Number: 1538979-07-5 . It has a molecular weight of 184.67 . This compound is extensively used in scientific research due to its diverse applications.


Molecular Structure Analysis

The IUPAC name for this compound is N-[(3-chloro-4-pyridinyl)methyl]-2-propanamine . The InChI code for this compound is 1S/C9H13ClN2/c1-7(2)12-5-8-3-4-11-6-9(8)10/h3-4,6-7,12H,5H2,1-2H3 .


Chemical Reactions Analysis

“(3-Chloropyridin-4-yl)methylamine” is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .

Scientific Research Applications

Synthesis Techniques

The compound (3-Chloropyridin-4-yl)methyl(propan-2-yl)amine has been utilized as a starting material in the synthesis of various compounds. A notable example includes the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. These compounds were prepared through a multi-step sequence starting with 2-chloro-5-(chloromethyl)-pyridine and involved reactions with various primary aliphatic amines, hydrazine, and hydrazide to obtain cyclization products. These syntheses were characterized by various methods including 1H NMR, IR, 13C NMR, MS, and single crystal X-ray diffraction (Chen & Shi, 2008), (Chen & Shi, 2009).

Biological Activity

The compounds synthesized from (3-Chloropyridin-4-yl)methyl(propan-2-yl)amine displayed varying levels of biological activities. For instance, the triazolo[4,5-d]pyrimidin-7-imines mentioned previously exhibited moderate to weak fungicidal activity and insecticidal activity, indicating potential applications in agricultural or pest control domains (Chen & Shi, 2008), (Chen & Shi, 2009).

Mechanism of Action

The active drug selectively inhibits PCSK9 protein synthesis (IC 50 = 3.7 μM by in vitro hPCSK9 translation; 4.95/3.81/21/24/>27-fold selective over CDH1/HSD17B11/PCBP2/RPL27/BCAP31) .

Safety and Hazards

The safety data sheet indicates that this compound causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

N-[(3-chloropyridin-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-7(2)12-5-8-3-4-11-6-9(8)10/h3-4,6-7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINYSDHYLLEBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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